1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene
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Description
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an organic compound . It is a white solid with high melting and boiling points . This compound is insoluble in water at room temperature but can dissolve in some organic solvents such as ethanol, acetone, and chloroform . The molecular formula of this compound is C32H24N2O4 .
Synthesis Analysis
The synthesis of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene involves a series of steps . The process starts with the nucleophilic etherification of 4-chloronitrobenzene with 4-(4’-nitro phenoxy) phenol (NPP) to produce 1,3-bis-(4-fluro benzoyl) benzene . This compound is then used in the preparation of polyamides by direct polycondensation using the Yamazaki phosphorylation reaction .Molecular Structure Analysis
The molecule contains a total of 66 bonds. There are 42 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 ketones (aromatic), 2 primary amines (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is a reactive monomer commonly utilized in the synthesis of polyurethane coatings . It is also used in the synthesis of aromatic poly (ether ether ketone amide)s .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.3318 . It is insoluble in water but soluble in some organic solvents . The polymers synthesized from this compound show good thermal stability, with no weight loss below 335°C, and temperatures for 10% weight loss (T10) are in the range of 397–406°C .Future Directions
properties
IUPAC Name |
[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLAHMAYZBJOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552288 |
Source
|
Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene | |
CAS RN |
110471-15-3 |
Source
|
Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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